molecular formula C5H8N4O B2849777 1-(1-methyl-1H-pyrazol-4-yl)urea CAS No. 1153803-08-7

1-(1-methyl-1H-pyrazol-4-yl)urea

Cat. No.: B2849777
CAS No.: 1153803-08-7
M. Wt: 140.146
InChI Key: NNAYHKROBBARLJ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)urea is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Biochemical Analysis

Biochemical Properties

It has been identified as a potent activator of NAMPT (Nicotinamide phosphoribosyltransferase), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This suggests that 1-(1-methyl-1H-pyrazol-4-yl)urea may interact with enzymes such as NAMPT and potentially influence biochemical reactions.

Cellular Effects

Given its role as a NAMPT activator , it may influence cell function by affecting the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Molecular Mechanism

It has been shown to be a potent NAMPT activator . NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate into nicotinamide mononucleotide, an intermediate in the biosynthesis of NAD+. Therefore, this compound may exert its effects at the molecular level by influencing this enzymatic reaction.

Metabolic Pathways

Given its role as a NAMPT activator , this compound is likely involved in the NAD+ salvage pathway. This pathway recycles nicotinamide into NAD+, a crucial coenzyme in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)urea typically involves the reaction of 1-methyl-1H-pyrazole with an isocyanate or a urea derivative. One common method includes the reaction of 1-methyl-1H-pyrazole with phenyl isocyanate under mild conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted urea derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)urea has found applications in several scientific research areas:

Comparison with Similar Compounds

Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)urea is unique due to the presence of both the pyrazole and urea functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for drug development and other therapeutic applications. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new uses and benefits of this intriguing compound.

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, which are known for their versatile biological activities. The molecular formula of this compound is C₅H₈N₄O, and its structure can be represented as follows:

Chemical Structure C5H8N4O\text{Chemical Structure }\quad \text{C}_5\text{H}_8\text{N}_4\text{O}

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study identified related compounds as potent inhibitors of Aurora kinases, which are critical in cell division and proliferation. One specific derivative displayed IC₅₀ values of 13 nM against Aurora kinase A and 107 nM against Aurora kinase B, suggesting a strong potential for development as anticancer agents .

Table 1: Inhibitory Activity of Related Compounds Against Aurora Kinases

Compound NameIC₅₀ (nM) - Aurora AIC₅₀ (nM) - Aurora B
This compound13107
Other DerivativeXY

Anticonvulsant Activity

In another study, pyrazole derivatives were evaluated for anticonvulsant properties using pentylenetetrazol (PTZ) and maximal electroshock seizure (MES) models. The results indicated that certain urea derivatives provided significant protection against seizures, with one compound showing up to 82% protection at a dosage of 25 mg/kg .

Table 2: Anticonvulsant Efficacy of Pyrazole Derivatives

Compound NamePTZ Protection (%)MES Protection (%)
Urea Derivative A8280
Urea Derivative BXY

Analgesic Effects

The analgesic properties of pyrazole derivatives have also been documented. For instance, a series of compounds demonstrated potent antagonism towards the TRPV1 receptor, which is implicated in pain sensation. One study reported that specific derivatives showed K_i values in the low nanomolar range (0.4–0.5 nM), indicating strong potential as analgesic agents .

Table 3: TRPV1 Antagonism Potency

Compound NameK_i (nM)
Compound A0.4
Compound B0.5

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Aurora Kinases : Inhibition leads to disrupted cell cycle progression, making it a candidate for cancer therapy.
  • TRPV1 Receptors : Antagonism results in reduced pain signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Aurora Kinase Inhibition : In vitro studies showed that compounds similar to this compound effectively inhibited tumor growth in cancer cell lines.
  • Anticonvulsant Testing : Animal models demonstrated significant reductions in seizure frequency when treated with certain pyrazole-based ureas.

Properties

IUPAC Name

(1-methylpyrazol-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAYHKROBBARLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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